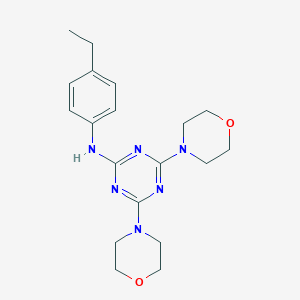
N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine and ethylphenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of cyanuric chloride as a starting material, which reacts with amines to form the triazine core.
Substitution Reactions: The introduction of morpholine and ethylphenyl groups is achieved through substitution reactions. Morpholine is introduced by reacting the triazine core with morpholine under basic conditions. The ethylphenyl group is introduced through a similar substitution reaction using an appropriate ethylphenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely, ensuring consistent product quality.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or ethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
N-(4-ethylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds share structural similarities and may exhibit similar biological activities.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound also contains morpholine and aromatic groups, making it a useful comparison for studying structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H26N6O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23) |
InChI 键 |
QKUWWYHJDZEALG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
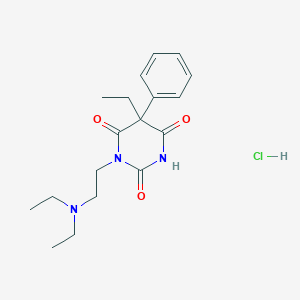

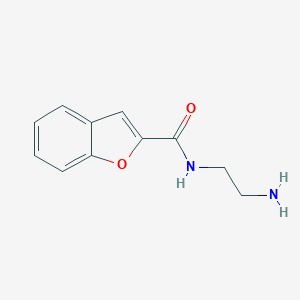
![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)
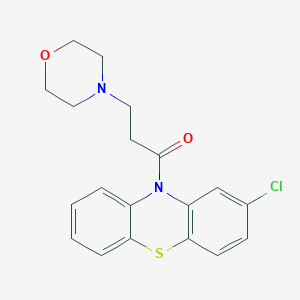
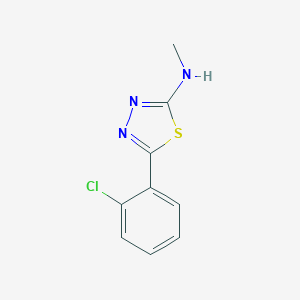
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)
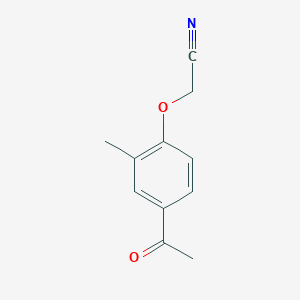
![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)
![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)
![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)
